molecular formula C12H5Br3O B12893578 1,3,7-Tribromo-dibenzofuran CAS No. 617707-41-2

1,3,7-Tribromo-dibenzofuran

Cat. No.: B12893578
CAS No.: 617707-41-2
M. Wt: 404.88 g/mol
InChI Key: HBLMUGVRNAKHKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as chloroform or carbon tetrachloride to facilitate the dissolution of reactants and products .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Tribromo-dibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,7-Tribromo-dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,7-tribromo-dibenzofuran involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,4,7-Tribromo-dibenzofuran: Similar in structure but with bromine atoms at positions 1, 4, and 7.

    1,3,5-Tribromo-dibenzofuran: Similar in structure but with bromine atoms at positions 1, 3, and 5.

    Dibenzofuran: The parent compound without bromine substitution

Uniqueness

1,3,7-Tribromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 1, 3, and 7 can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

617707-41-2

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,3,7-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-1-2-8-10(4-6)16-11-5-7(14)3-9(15)12(8)11/h1-5H

InChI Key

HBLMUGVRNAKHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=C2C(=CC(=C3)Br)Br

Origin of Product

United States

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